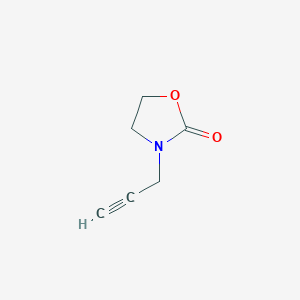

3-(Prop-2-yn-1-yl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with a propynyl substituent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one typically involves the cyclization of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide to form carbamates, which then undergo ring closure to yield the oxazolidinone . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the cyclization process .

化学反応の分析

Types of Reactions

3-(Prop-2-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted oxazolidinones.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for deprotonation, and trimethylsilyl azide for azide substitution .

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can be further functionalized for specific applications .

科学的研究の応用

3-Prop-2-Y

生物活性

Overview

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antibacterial and anticancer applications. This compound has garnered attention due to its structural properties and potential mechanisms of action that may influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved by binding to the 23S rRNA of the bacterial ribosome, which disrupts the formation of the peptide bond during translation. This mechanism is similar to that of established oxazolidinone antibiotics like linezolid, which effectively target Gram-positive bacteria .

Pharmacokinetics

Research indicates that oxazolidinone derivatives generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. The compound's stability in biological systems and its metabolic pathways are critical for its efficacy in therapeutic applications. Studies have shown that modifications in the oxazolidinone structure can significantly affect these properties, influencing both potency and safety profiles .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. In vitro studies reveal that it exhibits effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to those of existing antibiotics .

Anticancer Activity

Recent preclinical studies suggest that this compound may also possess anticancer properties. In animal models of breast cancer, this compound has shown promising results, leading to reduced tumor growth and improved survival rates. The underlying mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells, although further studies are needed to elucidate these pathways .

Study on Antibacterial Efficacy

A study conducted on a series of oxazolidinone analogs, including this compound, assessed their effectiveness against multidrug-resistant bacterial strains. The results indicated that this compound maintained activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study on Anticancer Effects

In a separate investigation focusing on its anticancer properties, researchers treated mice with breast cancer using varying doses of this compound. The findings revealed a dose-dependent reduction in tumor size and increased apoptosis markers in tumor tissues compared to controls, highlighting its potential utility in oncology .

特性

IUPAC Name |

3-prop-2-ynyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPRHHHEVBUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468267 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-53-0 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。